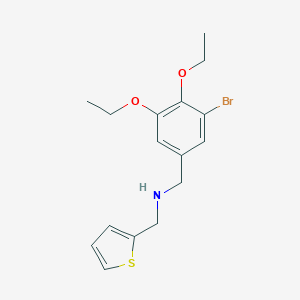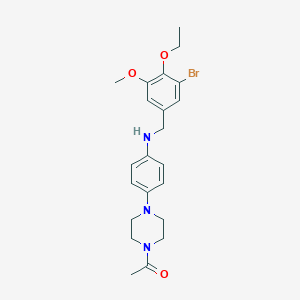![molecular formula C22H28N2O3 B283442 N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide, also known as AM404, is a synthetic compound with potential therapeutic applications. It was first synthesized in the 1990s and has since been studied extensively for its effects on the endocannabinoid system and pain management.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide has been extensively studied for its effects on the endocannabinoid system and pain management. It has been shown to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. This, in turn, has been linked to pain relief and anti-inflammatory effects.
Wirkmechanismus
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide's mechanism of action involves inhibition of the anandamide transporter, leading to increased levels of anandamide in the brain. Anandamide is an endogenous cannabinoid that binds to cannabinoid receptors in the brain, leading to pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. It has also been shown to have anti-inflammatory effects in the brain, reducing neuroinflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for extensive testing and experimentation. However, N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide's effects on the endocannabinoid system are complex and may vary depending on the experimental conditions. Additionally, the effects of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide. One area of interest is its potential as a pain management therapy, particularly for chronic pain conditions. Another area of interest is its effects on the endocannabinoid system and its potential as a therapeutic target for a range of neurological and psychiatric disorders. Additionally, further research is needed to determine the safety and efficacy of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide in humans.
Synthesemethoden
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide is synthesized through a multistep process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide, followed by amination with 4-aminophenyl-3-methylbutyric acid. The final product is obtained by acylation with acetyl chloride. This method has been optimized to yield high purity and high yields of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide.
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C22H28N2O3/c1-5-12-27-20-11-6-17(14-21(20)26-4)15-23-18-7-9-19(10-8-18)24-22(25)13-16(2)3/h5-11,14,16,23H,1,12-13,15H2,2-4H3,(H,24,25) |
InChI-Schlüssel |
ODMDJACPXDOZDE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)


![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)